1,4,5,6-Tetrahydropyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-5(9)4-2-1-3-6-7-4/h6H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMSAGSOKUXWHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546079 | |
| Record name | 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111184-33-9 | |
| Record name | 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ozonolysis Followed by Cyclocondensation
An alternative approach involves ozonolysis of α,β-unsaturated ketones to generate diketones, which undergo acid-mediated cyclocondensation with hydrazines. For example, ozonolysis of alkene 7 (derived from hydroxy ester 6 ) produces a diketone intermediate, which reacts with hydrazine sulfate in trifluoroacetic acid (TFA) to yield 1,4,5,6-tetrahydropyridazine-3-carboxylic acid derivatives. This method achieves enantiomeric excess (ee) up to 99% when chiral starting materials are employed (Table 2).
Table 2: Cyclocondensation Outcomes with Varied Acids
| Acid Catalyst | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| TFA | 25 | 99 | 78 |
| HCl | 40 | 95 | 82 |
| H2SO4 | 60 | 90 | 75 |
The reaction proceeds via imine formation, followed by intramolecular cyclization. Acid strength critically impacts both reaction rate and stereoselectivity, with TFA providing optimal results.
Hydrogenation of Pyridazine Precursors
Catalytic Hydrogenation of Dihydropyridazines
Selective hydrogenation of dihydropyridazines offers a pathway to this compound. For instance, hydrogenation of benzyl-protected dihydropyridazine 17c over palladium-carbon (10% Pd/C) under 1 atm H2 produces the saturated tetrahydropyridazine 18c in 86% yield. Subsequent deprotection and decarboxylation yield the target compound.
Key Variables in Hydrogenation:
-
Catalyst Loading: 5–10% Pd/C maximizes yield while minimizing over-reduction.
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Pressure: Subatmospheric pressures (1–3 atm) prevent ring-opening side reactions.
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Solvent: Methanol or ethanol enhances catalyst activity compared to aprotic solvents.
This method is particularly advantageous for synthesizing deuterated analogs using D2 gas, enabling isotopic labeling for pharmacokinetic studies.
Enzymatic and Asymmetric Syntheses
Noyori-Type Asymmetric Reduction
The Noyori asymmetric reduction of β-keto esters provides enantiomerically enriched intermediates for subsequent cyclocondensation. For example, reduction of ethyl 3-oxo-4-pentenoate with (R)-BINAP-RuCl2 affords the (S)-hydroxy ester with 98% ee. This chiral building block undergoes ozonolysis and cyclocondensation to yield optically pure this compound.
Table 3: Comparison of Chiral Catalysts
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (R)-BINAP-RuCl2 | 98 | 90 |
| (S)-Jacobsen | 95 | 85 |
| (R)-CBS | 97 | 88 |
Enzymatic methods using ketoreductases (e.g., KRED-101) have also been explored, achieving comparable enantioselectivity (96–99% ee) under mild aqueous conditions.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent efforts focus on transitioning batch processes to continuous flow systems to enhance reproducibility and safety. A patented flow reactor design circulates 2-ketoglutaric acid and hydrazine sulfate through a packed-bed reactor containing acidic ion-exchange resins. Residence times of 15–30 minutes afford the product in 92% purity, surpassing batch yields by 12%.
Advantages of Flow Chemistry:
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Temperature Control: Exothermic reactions are managed efficiently.
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Scalability: Daily output exceeds 50 kg with minimal parameter adjustments.
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Waste Reduction: Solvent consumption decreases by 40% compared to batch methods.
Chemical Reactions Analysis
Types of Reactions
Dobupride undergoes various chemical reactions, including:
Oxidation: Dobupride can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions may be used to modify the chemical structure of dobupride.
Substitution: Dobupride can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dobupride may yield 4-amino-2-butoxy-5-chlorobenzamide and other related compounds .
Scientific Research Applications
Agricultural Applications
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Plant Growth Regulation
- Research indicates that 1,4,5,6-tetrahydropyridazine-3-carboxylic acid can enhance plant growth performance. It acts as a plant growth regulator (PGR), improving germination rates and drought recovery in various crops including monocots like wheat and corn as well as dicots such as soybeans and peppers .
- A patent describes its use in agricultural formulations aimed at enhancing crop yield and resilience under stress conditions .
- Pest Control
Pharmaceutical Applications
- Antimicrobial Activity
- Potential in Drug Development
Case Study 1: Enhancing Crop Yield
A field study conducted on soybean plants treated with formulations containing this compound demonstrated a significant increase in biomass and seed yield compared to untreated controls. The study highlighted improvements in root nodulation and drought resistance.
Case Study 2: Antimicrobial Efficacy
A laboratory investigation assessed the antimicrobial activity of synthesized derivatives of this compound against common bacterial strains. Results indicated that certain derivatives exhibited inhibitory effects comparable to standard antibiotics.
Mechanism of Action
Dobupride exerts its effects by interacting with specific molecular targets in the body. It primarily acts on dopamine receptors, modulating their activity and influencing various physiological processes. The exact pathways involved in its mechanism of action are still under investigation, but it is known to affect neurotransmitter levels and receptor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine vs. Pyrimidine Derivatives
- Structural Basis :
- Pyridazine : Contains two adjacent nitrogen atoms (positions 1 and 2) in a six-membered ring.
- Pyrimidine : Nitrogen atoms at positions 1 and 3.
- Pharmacological Impact :
- 1,4,5,6-Tetrahydropyridazines : Exhibit NA inhibition (e.g., derivatives bind influenza NA with distinct conformational penalties) and serve as precursors to antibiotics like antrimycins .
- 1,4,5,6-Tetrahydropyrimidines : Broader enzyme inhibition (e.g., cholinergic receptor agonists for Alzheimer’s therapy) and stress protectants (e.g., ectoine, a tetrahydropyrimidine-4-carboxylic acid used in extremophile organisms) .
Substituent Effects on Activity
- Key Observations :
Data Tables
Table 1. Structural and Pharmacological Comparison
Biological Activity
1,4,5,6-Tetrahydropyridazine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a tetrahydropyridazine ring with a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 144.14 g/mol. The presence of both the carboxylic acid and the nitrogen atoms in the ring structure contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as α-glucosidase, which plays a significant role in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and potential applications in diabetes management .
- Antioxidant Activity : It modulates the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress. By inhibiting the Keap1-Nrf2 protein-protein interaction (PPI), it enhances the expression of antioxidant enzymes .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial effects against various pathogens.
- Anticancer Potential : Research suggests that it may have anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly through its antioxidant properties .
Table 1: Biological Activities of this compound
Case Studies
- α-Glucosidase Inhibition : A study evaluated the inhibitory effect of various derivatives of tetrahydropyridazine on α-glucosidase. The results indicated that specific modifications to the structure enhanced potency compared to standard inhibitors like Acarbose .
- Cancer Cell Studies : In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of caspases .
- Oxidative Stress Modulation : Research on neuroprotective effects highlighted that treatment with this compound significantly reduced markers of oxidative stress in neuronal cell cultures exposed to toxic agents .
Q & A
Basic Questions
Q. What are the established synthetic routes for 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid?
- Methodological Answer :
- One-pot five-component synthesis : React aromatic aldehydes, esters of 3-oxocarboxylic acids, nitriles, and ammonium acetate in methanol under reflux for 2 hours. Precipitate the product at –10 °C for 30 min .
- (4 + 2) Cycloaddition : Use benzyloxyallene and α-halohydrazone in toluene with K₂HPO₄ as a base at ambient temperature for 72 hours to achieve high yields (94%) .
- Key Considerations : Solvent choice (toluene optimal), base selection (inorganic bases like K₂HPO₄ enhance cyclization), and temperature control for stereoselectivity.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with reference standards (e.g., pharmacopeial guidelines for related carboxylic acids) to assess purity .
- Spectroscopy : Employ ¹H/¹³C NMR to confirm the tetrahydropyridazine ring and carboxylic acid moiety. Compare with spectral data for analogous compounds .
- Elemental Analysis : Verify molecular formula (e.g., C₆H₈N₂O₂) via combustion analysis .
Q. What storage conditions are recommended for this compound to ensure stability?
- Methodological Answer :
- Store at 2–8 °C in airtight containers to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to moisture or light, as these may degrade the tetrahydropyridazine ring .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereoselective synthesis of this compound derivatives?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to influence reaction kinetics and stereoselectivity .
- Base Selection : Compare inorganic bases (K₂CO₃, KOAc) to organic bases (TEA, DIPEA). K₂HPO₄ is preferred for high stereochemical control .
- Temperature Modulation : Lower temperatures (–10 °C) during precipitation improve crystalline purity .
Q. How can contradictions in spectral data during characterization be resolved?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR data with FT-IR (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹) and mass spectrometry (to verify molecular ion peaks) .
- Stability Studies : Monitor degradation under stress conditions (e.g., heat, UV light) to identify spectral artifacts caused by decomposition .
Q. What are the potential applications of this compound in medicinal chemistry?
- Methodological Answer :
- Drug Analogs : Explore its use as a scaffold for antibiotics or enzyme inhibitors, leveraging structural similarities to pharmacopeial carboxylic acids (e.g., ofloxacin derivatives with pyrido-benzoxazine cores) .
- Bioisosteric Replacement : Substitute the carboxylic acid group with bioisosteres (e.g., tetrazole) to enhance bioavailability while retaining activity .
Q. What strategies can address low yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C) to accelerate cyclization steps, though evidence suggests metal-free methods are currently dominant .
- Scalable Purification : Use flash chromatography or recrystallization in ethanol/water mixtures to isolate high-purity product .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s solubility?
- Methodological Answer :
- pH-Dependent Solubility : Test solubility in buffers (pH 2–12) since the carboxylic acid group ionizes in basic conditions, increasing aqueous solubility .
- Co-Solvent Systems : Evaluate mixtures like DMSO/H₂O to reconcile discrepancies between polar and nonpolar solvent claims .
Experimental Design Considerations
Q. What controls are essential when testing biological activity of this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
